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molecular formula C14H16N2O2 B8737085 N,N-diethyl-5-phenylisoxazole-4-carboxamide

N,N-diethyl-5-phenylisoxazole-4-carboxamide

Cat. No. B8737085
M. Wt: 244.29 g/mol
InChI Key: FBTZUYISCNGFTB-UHFFFAOYSA-N
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Patent
US07666888B2

Procedure details

The title compound was prepared from 5-(phenyl)isoxazole-4-carboxylic acid (9.5 mg, 0.050 mmol) and diethylamine (4.4 mg, 0.060 mmol) as described in synthetic method A and thereafter purified by preparative HPLC method A to give a solid (4.6 mg). MS (pos) m/z 245.2 (M+1).
Quantity
9.5 mg
Type
reactant
Reaction Step One
Quantity
4.4 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[O:11][N:10]=[CH:9][C:8]=2[C:12]([OH:14])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:15]([NH:17][CH2:18][CH3:19])[CH3:16]>>[CH2:15]([N:17]([CH2:18][CH3:19])[C:12]([C:8]1[CH:9]=[N:10][O:11][C:7]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)=[O:14])[CH3:16]

Inputs

Step One
Name
Quantity
9.5 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(C=NO1)C(=O)O
Name
Quantity
4.4 mg
Type
reactant
Smiles
C(C)NCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC method A

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(=O)C=1C=NOC1C1=CC=CC=C1)CC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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